molecular formula C13H14O4 B1654223 3-(Methoxycarbonyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid CAS No. 2140326-69-6

3-(Methoxycarbonyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B1654223
CAS No.: 2140326-69-6
M. Wt: 234.25
InChI Key: ONRPCLCSZUPLSM-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is an organic compound with a complex structure that includes a naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxycarbonyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the esterification of a naphthalene derivative followed by a series of functional group transformations. For example, starting from a naphthalene derivative, the compound can be synthesized through the following steps:

    Hydrogenation: Reduction of the aromatic ring to form the tetrahydronaphthalene structure.

    Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of catalysts to increase reaction efficiency and yield, as well as continuous flow reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(Methoxycarbonyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-(Methoxycarbonyl)phenylboronic acid: Shares the methoxycarbonyl functional group but differs in the core structure.

    Tetrahydronaphthalene derivatives: Compounds with similar naphthalene ring systems but different substituents.

Uniqueness

3-(Methoxycarbonyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is unique due to its specific combination of functional groups and the tetrahydronaphthalene core. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

3-methoxycarbonyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-17-13(16)11-7-9-5-3-2-4-8(9)6-10(11)12(14)15/h6-7H,2-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRPCLCSZUPLSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2CCCCC2=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601157298
Record name 2,3-Naphthalenedicarboxylic acid, 5,6,7,8-tetrahydro-, 2-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601157298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2140326-69-6
Record name 2,3-Naphthalenedicarboxylic acid, 5,6,7,8-tetrahydro-, 2-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2140326-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Naphthalenedicarboxylic acid, 5,6,7,8-tetrahydro-, 2-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601157298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Methoxycarbonyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
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3-(Methoxycarbonyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
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3-(Methoxycarbonyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
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3-(Methoxycarbonyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Reactant of Route 5
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Reactant of Route 6
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